molecular formula C8H8Cl2O2 B13972158 Cyclohex-4-ene-1,2-dicarbonyl dichloride CAS No. 52890-05-8

Cyclohex-4-ene-1,2-dicarbonyl dichloride

Cat. No.: B13972158
CAS No.: 52890-05-8
M. Wt: 207.05 g/mol
InChI Key: MBKDZSVQKQTAGV-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,2-dicarbonyl dichloride (CAS: 52889-83-5) is an organochlorine compound with the molecular formula C₈H₈Cl₂O₂. Structurally, it features a cyclohexene ring substituted with two carbonyl chloride groups at the 1- and 2-positions. This configuration imparts high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in acylations and polymerizations . Its dichloride groups enhance solubility in non-polar solvents like dichloroethane, which is frequently used in its synthesis .

Properties

CAS No.

52890-05-8

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarbonyl chloride

InChI

InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2

InChI Key

MBKDZSVQKQTAGV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction Route

This method involves a Diels-Alder cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring bearing cis-1,2-dicarboxylic acid or anhydride functionality, which is subsequently converted into the dichloride.

Stepwise Process:

  • Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid or anhydride:

    • The Diels-Alder reaction is performed between butadiene (generated in situ from butadiene sulfone by sulfur dioxide extrusion) and maleic anhydride.
    • This reaction yields cis-cyclohex-4-ene-1,2-cis-dicarboxylic anhydride with high stereospecificity.
    • The product can be purified by recrystallization or used directly.
  • Conversion to this compound:

    • The dicarboxylic acid or anhydride intermediate is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride.
    • This converts the carboxylic acid groups into reactive acyl chloride groups, yielding this compound.

Key Features:

  • The Diels-Alder reaction provides stereochemical control, producing the cis-isomer predominantly.
  • The chlorination step requires anhydrous conditions to prevent hydrolysis.
  • Reaction conditions such as temperature and solvent choice are critical for yield optimization.

Representative Data from Literature:

Step Reagents/Conditions Yield (%) Notes
Diels-Alder Cycloaddition Butadiene sulfone, maleic anhydride, xylene solvent, heat ~77.6 Produces cis-cyclohex-4-ene-1,2-dicarboxylic anhydride; racemic mixture formed
Chlorination to Dichloride Thionyl chloride or oxalyl chloride, anhydrous solvent, reflux Variable Requires careful moisture exclusion; yields depend on reagent excess and reaction time

This method is well-documented in advanced organic synthesis literature and laboratory experiments suitable for educational and research settings.

Direct Chlorination of Dicarboxylic Acid

An alternative approach starts from the isolated cis-cyclohex-4-ene-1,2-dicarboxylic acid, which is commercially available or synthesized as above. This acid is subjected directly to chlorination agents to form the dichloride.

Typical Procedure:

  • The dicarboxylic acid is dissolved in an inert solvent such as dichloromethane or chloroform.
  • Excess thionyl chloride or oxalyl chloride is added slowly under anhydrous conditions.
  • The reaction mixture is refluxed until gas evolution ceases (indicating conversion).
  • The product is purified by distillation or recrystallization under inert atmosphere.

Advantages:

  • Straightforward conversion with high selectivity.
  • Well-understood reaction mechanism involving nucleophilic substitution of hydroxyl groups by chloride.

Limitations:

  • Sensitive to moisture; hydrolysis leads to acid regeneration.
  • Requires careful handling of corrosive chlorinating agents.

Halogenation of Cyclohexene Dicarbonyl Compounds

In some synthetic schemes, cyclohexene derivatives bearing keto or dicarbonyl groups are halogenated under controlled conditions to install the dichloride functionalities.

General Outline:

  • Starting from cyclohexene-1,2-dione or related diketones.
  • Treatment with reagents such as phosphorus pentachloride or thionyl chloride.
  • Reaction conditions optimized to avoid over-chlorination or ring degradation.

This method is less commonly employed due to the availability of the Diels-Alder route but remains a viable alternative in specialized syntheses.

Reaction Mechanisms and Analytical Characterization

Mechanistic Insights

  • The Diels-Alder reaction proceeds via a concerted pericyclic mechanism, forming the cyclohexene ring with cis stereochemistry.
  • Chlorination of carboxylic acids involves nucleophilic attack of the carbonyl oxygen on the chlorinating agent, forming an acyl chloride intermediate and releasing gases such as sulfur dioxide or carbon monoxide.
  • The electrophilic carbonyl chlorides in the final product are highly reactive towards nucleophiles, enabling further derivatization.

Analytical Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Diels-Alder + Chlorination Butadiene sulfone + Maleic anhydride Heat, xylene; then thionyl chloride Heating, reflux ~77.6 High stereoselectivity; well-studied Requires multiple steps; moisture sensitive
Direct Chlorination cis-Cyclohex-4-ene-1,2-dicarboxylic acid Thionyl chloride or oxalyl chloride Anhydrous, reflux High Straightforward conversion Corrosive reagents; moisture sensitive
Halogenation of Diketones Cyclohexene-1,2-dione or derivatives PCl5, SOCl2 Controlled temperature Moderate Alternative route Less common; potential side reactions

Chemical Reactions Analysis

Types of Reactions

Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

    Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.

    Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.

    Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.

Scientific Research Applications

Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS: N/A)
  • Molecular Formula : C₈H₁₀O₄
  • Key Differences : Replaces chloride groups with carboxylic acids.
  • Reactivity : Less electrophilic due to the absence of chloride leaving groups. Primarily used in esterification or as a chelating agent.
  • Solubility : Higher water solubility compared to the dichloride due to polar carboxyl groups .
1,2-Diisononyl Cyclohexane-1,2-dicarboxylate
  • Molecular Formula : C₂₆H₄₆O₄ (estimated)
  • Key Differences : Ester derivatives of cyclohexanedicarboxylic acid.
  • Applications : Used as plasticizers due to low volatility and high stability. Restricted under EU REACH regulations for environmental persistence .

Dichloride-Containing Compounds

1,2-Dichloroethane (CAS: 107-06-2)
  • Molecular Formula : C₂H₄Cl₂
  • Key Differences : A simple alkyl dichloride without carbonyl groups.
  • Reactivity : Primarily a solvent or alkylating agent. Less reactive in acylations compared to cyclohex-4-ene-1,2-dicarbonyl dichloride.
  • Safety: Highly volatile and toxic; classified as a carcinogen .
Organophosphorus Dichlorides (e.g., n-Butylcyclopentadienylzirconium Trichloride)
  • Molecular Formula : C₉H₁₃Cl₃Zr (example)
  • Key Differences : Metal-containing dichlorides used in catalysis.
  • Applications : Specialized in olefin polymerization, contrasting with the acylative role of this compound .

Amino/Hydroxy-Substituted Cyclohexane Derivatives

1-Amino-2-hydroxycyclohexanecarboxylic Acid (CAS: 197247-91-9)
  • Molecular Formula: C₇H₁₃NO₃
  • Key Differences: Amino and hydroxy groups replace carbonyl chlorides.
  • Reactivity : Participates in peptide synthesis but lacks acyl chloride reactivity. Higher biocompatibility .

Comparative Data Table

Compound Molecular Formula Functional Groups Reactivity Profile Key Applications
This compound C₈H₈Cl₂O₂ Carbonyl chlorides Acylation, polymerization Organic synthesis
1,2-Dichloroethane C₂H₄Cl₂ Alkyl chlorides Solvent, alkylation Industrial solvent
Cyclohex-4-ene-1,2-dicarboxylic acid C₈H₁₀O₄ Carboxylic acids Esterification, chelation Metal ion coordination
1,2-Diisononyl cyclohexane-1,2-dicarboxylate C₂₆H₄₆O₄ Esters Plasticization Plastics manufacturing

Q & A

Q. What are the common synthetic routes for Cyclohex-4-ene-1,2-dicarbonyl dichloride, and how do reaction conditions influence yield?

this compound is typically synthesized via Diels-Alder reactions between electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes. The electron-withdrawing groups on maleic anhydride enhance reactivity by polarizing the π-system, facilitating cycloaddition . Yield optimization requires precise temperature control (e.g., 80–100°C), inert atmospheres to prevent side reactions, and stoichiometric excess of the diene. Post-reaction hydrolysis and chlorination (using thionyl chloride or PCl₅) are critical to convert the anhydride intermediate to the dichloride.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., cis/trans isomerism in the cyclohexene ring).
  • IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching) validate functional groups.
  • GC-MS/HPLC : For purity assessment, especially when synthesizing derivatives (e.g., Captan analogs) .

Q. What safety precautions are essential when handling this compound?

this compound is moisture-sensitive and releases HCl upon hydrolysis. Use anhydrous conditions, fume hoods, and PPE (gloves, goggles). Storage at 0–6°C in sealed containers minimizes degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in Diels-Alder syntheses of this compound be addressed?

Regioselectivity issues arise from competing endo/exo transition states. Computational modeling (DFT) can predict favored pathways, while Lewis acid catalysts (e.g., AlCl₃) stabilize the endo transition state, improving selectivity. Solvent polarity (e.g., dichloromethane vs. toluene) also modulates reaction kinetics .

Q. What methodologies resolve stereochemical ambiguities in this compound derivatives?

Advanced techniques include:

  • X-ray Crystallography : Definitive structural elucidation of crystalline intermediates.
  • Chiral HPLC : Separates enantiomers in asymmetric syntheses.
  • NOESY NMR : Identifies spatial proximity of protons in cyclohexene rings to confirm cis/trans configurations .

Q. How can kinetic stability under varying pH and temperature conditions be quantified?

Conduct accelerated degradation studies:

  • pH Stability : Monitor HCl release via titration in buffered solutions (pH 2–12).
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C).
  • Kinetic Modeling : Arrhenius plots derived from HPLC data predict shelf-life under storage conditions .

Q. What strategies mitigate side reactions during polymer synthesis using this dichloride?

In polycondensation reactions (e.g., with diols), side reactions like hydrolysis are minimized by:

  • Stoichiometric Control : Excess dichloride drives reaction completion.
  • In Situ Drying : Molecular sieves or P₂O₅ absorb moisture.
  • Stepwise Heating : Gradual temperature increases (25°C → 120°C) prevent premature crosslinking .

Q. How are contradictions in reported synthetic yields reconciled?

Systematic validation is required:

  • Reproducibility Trials : Replicate literature procedures with rigorous control of variables (e.g., solvent grade, stirring rate).
  • Byproduct Analysis : LC-MS identifies impurities (e.g., oligomers or oxidized species).
  • DoE (Design of Experiments) : Central composite designs optimize multivariable interactions (e.g., time, temperature, catalyst loading) .

Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?

Limited in vivo data are available. Proposed studies:

  • Ames Test : Assess mutagenicity via bacterial reverse mutation assay.
  • Acute Toxicity : Rodent LD50 studies under OECD guidelines.
  • Environmental Fate : Hydrolysis half-life in aquatic systems via EPA 712-C-96-322 .

Q. What advanced applications exist for this dichloride in materials science?

It serves as a precursor for:

  • Photoactive Polymers : Incorporation into polyesters for UV-crosslinkable coatings.
  • Coordination Complexes : React with transition metals (e.g., Rh) to form catalysts for asymmetric hydrogenation .

Methodological Challenges

Q. How can scaling up syntheses maintain purity while avoiding exothermic hazards?

Pilot-scale protocols recommend:

  • Flow Chemistry : Continuous reactors improve heat dissipation and mixing.
  • In-Line Analytics : FTIR probes monitor reaction progress in real time.
  • Quench Systems : Rapid cooling traps prevent runaway reactions during chlorination .

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